(10E,12Z)-octadecadienoate
Description
Contextualization as a Specific Conjugated Linoleic Acid Isomer
Conjugated linoleic acids (CLAs) are a family of at least 28 isomers of linoleic acid, an omega-6 polyunsaturated fatty acid. wikipedia.orgnih.gov What distinguishes CLAs is the arrangement of their double bonds; instead of being separated by a methylene (B1212753) group, the two double bonds are conjugated, meaning they are separated by a single bond. wikipedia.orgnih.gov (10E,12Z)-octadecadienoate, also known as trans-10, cis-12 CLA (t10,c12 CLA), is one of the most studied of these isomers, alongside cis-9, trans-11 CLA (rumenic acid). nih.govnih.gov
The specific chemical structure of this compound, with a trans double bond at the 10th carbon and a cis double bond at the 12th carbon, dictates its unique three-dimensional shape and, consequently, its biological functions. nih.govnih.gov This particular isomer is found in dairy products and meat from ruminant animals, although it is typically less abundant than the cis-9, trans-11 isomer. nih.govnih.gov While both are considered CLAs, research has increasingly shown that their physiological effects can be quite different, and in some cases, opposing. nih.govhmdb.ca
Historical Perspective on Conjugated Linoleic Acid (CLA) Research
The story of CLA research began in 1935 when scientists noted that butterfat contained fatty acids with a unique absorption spectrum, a characteristic later linked to conjugated double bonds. ocl-journal.org However, it wasn't until the late 1970s that significant interest in CLA was sparked. In 1979, researchers discovered that compounds in grilled beef could inhibit chemically-induced cancer in mice, and these compounds were later identified as isomers of conjugated linoleic acid. wikipedia.orgocl-journal.org
This discovery led to a surge in scientific investigation into the potential health benefits of CLA. ocl-journal.org Early studies often utilized a mixture of CLA isomers, typically a 50:50 blend of cis-9, trans-11 and trans-10, cis-12, produced through the chemical isomerization of linoleic acid-rich oils like safflower oil. ocl-journal.orgpan.pl These initial studies in animal models suggested a range of positive effects, including anti-carcinogenic, anti-atherosclerotic, and anti-diabetic properties. jyi.orgnih.gov As research progressed, the scientific community began to recognize that the individual isomers might be responsible for different biological outcomes, leading to more focused studies on specific isomers like this compound. nih.govnih.gov
Significance of Isomeric Specificity in Biological Systems Research
The growing body of research on conjugated linoleic acids has underscored the critical importance of isomeric specificity. It is now understood that the distinct biological effects of CLAs are often attributable to the actions of individual isomers. nih.gov For example, while the cis-9, trans-11 isomer is primarily associated with anti-carcinogenic effects, the this compound isomer has been identified as the key player in reducing body fat in animal models. nih.govlabclinics.com
However, the effects of this compound are complex. Some studies in humans and animals have suggested that this isomer may also be linked to increased inflammatory biomarkers and insulin (B600854) resistance. pan.pllabclinics.com This highlights the necessity of studying each isomer individually to fully understand its unique metabolic fate and physiological consequences. nih.gov The differential effects of CLA isomers are thought to arise from their ability to modulate various cellular pathways, including those involved in lipid metabolism, inflammation, and cell signaling. nih.govnih.gov Therefore, a clear understanding of the specific roles of isomers like this compound is crucial for accurately assessing the potential health implications of CLA.
Interactive Data Table: Key Properties of Major CLA Isomers
| Isomer Name | Common Abbreviation | Key Reported Biological Associations |
| This compound | t10,c12 CLA | Reduction of body fat, potential for increased inflammatory markers and insulin resistance. nih.govlabclinics.com |
| cis-9, trans-11-octadecadienoate (Rumenic Acid) | c9,t11 CLA | Anti-carcinogenic effects. nih.gov |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C18H31O2- |
|---|---|
Molecular Weight |
279.4 g/mol |
IUPAC Name |
(10E,12Z)-octadeca-10,12-dienoate |
InChI |
InChI=1S/C18H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h6-9H,2-5,10-17H2,1H3,(H,19,20)/p-1/b7-6-,9-8+ |
InChI Key |
GKJZMAHZJGSBKD-NMMTYZSQSA-M |
Isomeric SMILES |
CCCCC/C=C\C=C\CCCCCCCCC(=O)[O-] |
Canonical SMILES |
CCCCCC=CC=CCCCCCCCCC(=O)[O-] |
Origin of Product |
United States |
Synthesis and Enzymatic Bioconversion Pathways of 10e,12z Octadecadienoate
Chemical Synthesis Methodologies
The chemical synthesis of (10E,12Z)-octadecadienoate can be achieved through several distinct pathways. These methods vary in their stereoselectivity, yield, and scalability, offering different advantages depending on the desired purity and application of the final product.
Isomerization of Linoleic Acid Methyl Ester
A primary method for producing conjugated linoleic acid isomers is through the isomerization of linoleic acid or its methyl ester. researchgate.net Alkali-isomerization is a common technique where linoleic acid is treated with a base, such as potassium hydroxide (B78521) (KOH) in a solvent like 1-butanol (B46404) or ethylene (B1197577) glycol, and heated. nih.govresearchgate.net This process efficiently converts linoleic acid into a mixture of CLA isomers, primarily comprising 9Z,11E-octadecadienoic acid and 10E,12Z-octadecadienoic acid. nih.gov
| Method | Reagents/Conditions | Primary Products | Purity/Yield of (10E,12Z) Isomer |
| Alkali Isomerization | Methyl Linoleate (B1235992), Alkali (e.g., KOH) | Mixture of CLA methyl esters | Approx. 47% in mixture before purification; 89-97% purity after crystallization with 25.7% isolated yield. researchgate.net |
| Alkali Isomerization | Linoleic Acid, KOH, 1-Butanol (reflux) | Mixture of 9Z,11E and 10E,12Z isomers | Component of the resulting mixture. nih.gov |
| Alkali Isomerization | Linoleic Acid, KOH/NaOH, Ethylene Glycol (80-160°C) | Mixture of 9-cis, 11-trans (48.5%) and 10-trans, 12-cis (48.3%) isomers | High yield (99.3%) of total CLA. researchgate.net |
Direct Esterification Approaches
While not a primary synthesis method on its own, direct esterification plays a crucial role in the purification and separation of CLA isomers. In some chemoenzymatic strategies, a mixture of CLA isomers, including the (10E,12Z) form, is subjected to stereoselective esterification using a lipase (B570770). nih.gov For instance, the lipase from Aspergillus niger shows a preference for the 9Z,11E isomer, selectively esterifying it. nih.gov This enzymatic process leaves the (10E,12Z)-octadecadienoic acid as a free fatty acid, allowing for its separation from the newly formed ester of the 9Z,11E isomer. nih.gov This method has been successfully used to prepare gram quantities of highly purified (10E,12Z)-octadecadienoic acid. nih.gov
Selective Reduction of Linoleic Acid Derivatives
Selective reduction is a key step in certain multi-step stereoselective syntheses designed to produce specific CLA isomers with high purity. This approach does not typically start with linoleic acid itself but rather with smaller, precisely chosen building blocks. In a synthesis targeting (10E,12Z)-octadecadienoic acid, a crucial intermediate is a heptadecenynyl derivative, which contains a triple bond. nih.govresearchgate.net The stereoselective reduction of this triple bond is then performed to create the required (12Z) double bond, leading to the formation of the conjugated (10E,12Z) diene system. nih.govresearchgate.net This controlled reduction is critical for ensuring the correct geometry of the final product, which is a hallmark of stereoselective synthesis. nih.govresearchgate.net
Photochemical Isomerization Techniques (e.g., UV irradiation)
Photochemical methods offer an alternative route to producing CLA isomers. This technique involves the irradiation of linoleic acid-rich oils, such as soybean oil, with ultraviolet (UV) light, often in the presence of a catalyst like iodine. nih.govnih.gov The UV energy promotes the isomerization of the methylene-interrupted double bonds of linoleic acid into a conjugated system. nih.govjocpr.com The process typically leads to a mixture of various CLA isomers, including cis,trans and trans,trans configurations. nih.gov Studies have shown that UV irradiation of 9c,11t-CLA and 10t,12c-CLA can lead to further isomerization, often favoring the formation of the more thermodynamically stable trans,trans isomers over time. jocpr.com The kinetics of this photoirradiation process have been studied, revealing that the conversion of intermediate cis,trans/trans,cis isomers to trans,trans-CLA isomers is a first-order reaction. nih.gov This method is noted for being a relatively simple and inexpensive way to produce CLA isomers from vegetable oils. nih.gov
| Technique | Substrate | Conditions | Outcome |
| Photoisomerization | Soybean Oil | 100-W mercury lamp, 0.25% iodine, 84h | Production of a mixture of CLA isomers. nih.gov |
| Photoirradiation | Soy Oil | UV/visible light, iodine catalyst, 144h | Conversion of linoleic acid to cis,trans/trans,cis-CLA, and subsequently to trans,trans-CLA. nih.gov |
| UVA Irradiation | 10t,12c-CLA methyl ester | 365 nm UVA | Depletion of the starting material and formation of other isomers, including trans,trans CLA. jocpr.com |
Metal-Organic Framework (MOF) Catalysis in Synthesis
Metal-Organic Frameworks (MOFs) are a class of porous materials being investigated for their catalytic potential in a wide range of organic reactions. nih.gov Their high surface area, tunable porosity, and the presence of active metal sites make them attractive candidates for heterogeneous catalysis. nih.gov In the context of fatty acid chemistry, MOFs have demonstrated catalytic activity in reactions such as esterification and decarboxylation. mdpi.comrsc.org For example, a tin-based organic framework (Sn-EOF) has shown excellent performance in the esterification of oleic acid with glycerol (B35011). mdpi.com While specific research on the use of MOFs for the direct isomerization of linoleic acid to this compound is still an emerging area, their proven ability to catalyze reactions on fatty acid substrates suggests potential applicability. The tunability of MOFs could allow for the rational design of catalysts that favor the formation of specific CLA isomers. nih.gov
Stereoselective Multi-step Syntheses (e.g., using 1,2-dichloro-ethene)
To obtain this compound with very high isomeric and radiochemical purity, stereoselective multi-step syntheses have been developed. nih.govresearchgate.net One notable method involves the sequential substitution of 1,2-dichloro-ethene. nih.govresearchgate.net This strategy allows for the precise construction of the conjugated double bond system with the desired (10E,12Z) geometry.
Biosynthetic Routes in Biological Systems
The biosynthesis of conjugated linoleic acids, including the (10E,12Z) isomer, is a complex process that varies across different organisms. In ruminant animals, a significant portion of CLA is produced through the action of gut microflora. In mammals, endogenous enzymatic pathways involving lipoxygenases and cyclooxygenases contribute to the formation of related compounds. Plants also possess enzymatic machinery capable of synthesizing conjugated fatty acids.
The rumen of ruminant animals provides an anaerobic environment rich in microorganisms that play a crucial role in the digestion of dietary lipids. One of the key bacteria involved in the biohydrogenation of unsaturated fatty acids is Butyrivibrio fibrisolvens. animbiosci.orgd-nb.info This bacterium is instrumental in the conversion of linoleic acid from the diet into various isomers of conjugated linoleic acid.
The initial step in the biohydrogenation of linoleic acid by Butyrivibrio fibrisolvens is an isomerization reaction catalyzed by the enzyme linoleate isomerase. nih.govwordpress.com This results in the formation of cis-9, trans-11 CLA (rumenic acid), which is the most abundant CLA isomer in ruminant-derived foods. animbiosci.orgoup.com While cis-9, trans-11 is the primary product, other isomers, including trans-10, cis-12 CLA, can also be produced by rumen bacteria under specific dietary conditions. oup.com The formation of these isomers is an intermediate step in the complete saturation of linoleic acid to stearic acid.
The production of CLA by Butyrivibrio fibrisolvens is influenced by several factors. High concentrations of linoleic acid can be inhibitory to the growth of the bacteria, but growing cultures can tolerate higher levels than inocula. wordpress.comnih.gov Significant production of cis-9, trans-11 CLA by growing cultures of B. fibrisolvens A38 has been observed when the concentration of linoleic acid is high enough to inhibit the subsequent biohydrogenation and growth of the bacteria. nih.gov Some strains of Butyrivibrio fibrisolvens, such as strain TH1, exhibit a high capacity for isomerizing linoleic acid due to greater linoleate isomerase activity and tolerance to linoleic acid. nih.govjst.go.jp However, the accumulation of CLA can be transient as another enzyme, CLA reductase, further hydrogenates it to trans-vaccenic acid. nih.govjst.go.jp
| Factor | Influence on CLA Production by Butyrivibrio fibrisolvens | Reference |
| Linoleic Acid Concentration | High concentrations can be inhibitory, but also trigger significant CLA production when biohydrogenation is arrested. | wordpress.comnih.gov |
| Bacterial Strain | Strains like TH1 show higher linoleate isomerase activity and tolerance to linoleic acid, leading to greater CLA production. | nih.govjst.go.jp |
| Oxygen | The reductase steps of biohydrogenation are inhibited by oxygen, while the linoleate isomerase can still produce CLA. | wordpress.com |
| CLA Reductase Activity | High activity leads to the conversion of CLA to trans-vaccenic acid, making CLA accumulation temporary. | nih.govjst.go.jp |
In mammals, this compound and its derivatives can be formed through the action of several enzymatic pathways that are primarily involved in the metabolism of polyunsaturated fatty acids.
Lipoxygenases (LOXs) are a family of enzymes that catalyze the dioxygenation of polyunsaturated fatty acids, such as linoleic acid. researchgate.netresearchgate.net This enzymatic action leads to the formation of hydroperoxy fatty acids. In the case of linoleic acid, LOXs can produce 9-hydroperoxyoctadecadienoic acid (9-HpODE) and 13-hydroperoxyoctadecadienoic acid (13-HpODE). researchgate.netresearchgate.net These hydroperoxides are then rapidly reduced to their corresponding hydroxyl derivatives, 9-hydroxyoctadecadienoic acid (9-HODE) and 13-hydroxyoctadecadienoic acid (13-HODE). researchgate.netnih.gov
The specific products formed depend on the type of lipoxygenase. For instance, maize 9-lipoxygenase specifically produces (9S)-hydroperoxide from linoleic acid. nih.gov Soybean 13-lipoxygenase-1 specifically oxidizes linoleate into (omega6S)-hydroperoxides. nih.gov In human umbilical vein endothelial cells, the conversion of linoleic acid yields both 9-HODE and 13-HODE, with 9-HODE being the predominant product under most conditions. nih.gov
| Enzyme Family | Substrate | Primary Products | Subsequent Products | Reference |
| Lipoxygenases (LOX) | Linoleic Acid | 9-Hydroperoxyoctadecadienoic acid (9-HpODE), 13-Hydroperoxyoctadecadienoic acid (13-HpODE) | 9-Hydroxyoctadecadienoic acid (9-HODE), 13-Hydroxyoctadecadienoic acid (13-HODE) | researchgate.netresearchgate.net |
Cyclooxygenase (COX) enzymes, also known as prostaglandin-endoperoxide synthases (PTGS), are primarily known for their role in the synthesis of prostaglandins (B1171923) from arachidonic acid. However, they can also metabolize other polyunsaturated fatty acids, including linoleic acid. Both COX-1 (PTGS1) and COX-2 (PTGS2) can act on linoleic acid to produce hydroperoxy and subsequently hydroxy derivatives. wikipedia.org
The COX-mediated metabolism of linoleic acid predominantly yields 9(R)-hydroperoxy-10(E),12(Z)-octadecadienoic acid (9(R)-HpODE) and lesser amounts of the 9(S)-HpODE isomer. wikipedia.org These are then reduced to 9(R)-HODE and 9(S)-HODE, respectively. COX enzymes also produce 13-hydroperoxy-octadecadienoic acid (13-HpODE), which is reduced to 13-HODE. wikipedia.org COX-2 generally shows a greater preference for linoleic acid compared to COX-1. wikipedia.org
Epidermal lipoxygenase 3 (eLOX3), encoded by the ALOXE3 gene, is a unique member of the lipoxygenase family. wikipedia.orgmedlineplus.govmedlineplus.gov Unlike other lipoxygenases that directly add an oxygen molecule to fatty acids, eLOX3 functions as a hydroperoxide isomerase. medlineplus.govsemanticscholar.org It acts on fatty acid hydroperoxides, which are formed by other LOXs, and converts them into other signaling molecules. medlineplus.govmedlineplus.gov
In the epidermis, eLOX3 is part of a metabolic pathway crucial for maintaining the skin's water barrier. semanticscholar.orgnih.gov It is proposed to act sequentially with another epidermal lipoxygenase, 12R-LOX (ALOX12B). 12R-LOX converts fatty acids into R-hydroperoxides, which are then further metabolized by eLOX3 into specific epoxyalcohol derivatives. semanticscholar.orgnih.gov This pathway is essential for the proper formation of lipid layers in the epidermis. medlineplus.govmedlineplus.gov A deficiency in eLOX3 in mice leads to significant barrier defects and a reduction in covalently bound ceramides. nih.gov
Plants also possess enzymatic systems for the synthesis of conjugated fatty acids. Plant lipoxygenases are key enzymes in these pathways, catalyzing the oxidation of linoleic acid to produce hydroperoxides. nih.gov For example, lipoxygenase from the germ of corn (Zea mays) primarily oxidizes linoleic acid to 9-D-hydroperoxy-trans-10,cis-12-octadecadienoic acid. researchgate.net
In some plants, these hydroperoxides can be further converted into more complex conjugated fatty acids. For instance, in developing marigold seeds, linoleic acid is a precursor for the synthesis of calendic acid (octadeca-(8E,10E,12Z)-trienoic acid). rsc.org This process is thought to involve the abstraction of a hydrogen atom from linoleic acid, leading to the formation of a conjugated diene system, which is then further desaturated to form the conjugated triene structure of calendic acid. rsc.org
Plant-Derived Biosynthesis Pathways
Enzymatic Production of Hydroxyoctadecadienoic Acids and Ketooctadecadienoic Acid
The enzymatic production of hydroxyoctadecadienoic acids (HODEs) from linoleic acid is a critical step that can lead to the formation of this compound derivatives. Lipoxygenases (LOXs) are key enzymes in this process, catalyzing the dioxygenation of polyunsaturated fatty acids.
One of the primary products of linoleic acid oxidation by certain lipoxygenases is 9-hydroperoxy-10(E),12(Z)-octadecadienoic acid (9-HPODE). This unstable hydroperoxide is then rapidly reduced to 9-hydroxy-10(E),12(Z)-octadecadienoic acid (9-HODE) by cellular peroxidases. wikipedia.org
Further oxidation of these hydroxy fatty acids can yield ketooctadecadienoic acids. For instance, 9-HODE can be metabolized to 9-oxo-10(E),12(Z)-octadecadienoic acid (9-oxo-ODE). wikipedia.org This conversion is thought to be carried out by hydroxy-fatty-acid dehydrogenases, which also act on other HODEs like 13-HODE to produce their corresponding oxo derivatives. wikipedia.org Similarly, 13-hydroxyoctadecadienoic acid (13-HODE) can be oxidized to 13-oxo-9Z,11E-octadecadienoic acid (13-oxo-ODE) by an NAD+-dependent 13-HODE dehydrogenase. wikipedia.org
The enzymatic conversion of linoleic acid hydroperoxides can also lead to the formation of ketols (hydroxy-oxo compounds). A flax enzyme can convert (13S)-hydroperoxy-linoleic acid into (13R)-hydroxy-12-oxo-octadec-(9Z)-enoic acid and 9-hydroxy-12-oxo-octadec-(10E)-enoic acid, with evidence suggesting the involvement of an allene (B1206475) epoxide intermediate. rsc.org
Stereoselective Enzymatic Production (e.g., 9R-LOX from Nostoc sp.)
A notable example of stereoselective enzymatic production is the use of 9R-lipoxygenase (9R-LOX) from the cyanobacterium Nostoc sp. SAG 25.82. This enzyme exhibits high stereospecificity in the oxygenation of linoleic acid. When this recombinant 9R-LOX is expressed in Escherichia coli, it can be used for the stereo-specific production of 9R-hydroxy-10E,12Z-octadecadienoic acid (9R-HODE).
The optimal conditions for the production of 9R-HODE using whole recombinant E. coli cells expressing this 9R-LOX have been determined to be:
| Parameter | Optimal Condition |
| pH | 7.5 |
| Temperature | 25°C |
| Cell Concentration | 40 g/L |
| Linoleic Acid Concentration | 15 g/L |
| Co-solvent | 2% (v/v) methanol (B129727) |
| Oxygenation Rate | 1 vvm (volume of air per volume of liquid per minute) |
| Agitation Speed | 250 rpm |
Under these optimized conditions, a significant yield of 9R-HODE can be achieved.
Spontaneous and Autoxidation-Derived Formation
Beyond enzymatic pathways, this compound and its precursors can be formed through spontaneous chemical reactions, particularly autoxidation.
Autoxidation of Methyl Linoleate and Hydroperoxide Formation
The autoxidation of linoleic acid and its esters, such as methyl linoleate, is a free-radical chain reaction that leads to the formation of various hydroperoxides. This process is initiated by the abstraction of a hydrogen atom from the bis-allylic methylene (B1212753) group at carbon-11 (B1219553) of the linoleic acid molecule. researchgate.net The resulting pentadienyl radical is stabilized by resonance, allowing for the attack of molecular oxygen at different positions.
This leads to the formation of a mixture of conjugated diene hydroperoxide isomers. The primary products of methyl linoleate autoxidation are the 9- and 13-hydroperoxides. These hydroperoxides are unstable and can be reduced to their corresponding more stable hydroxy derivatives, 9-HODE and 13-HODE.
The spontaneous formation of conjugated linoleic acid isomers, including this compound, can also occur under thermal stress. One proposed mechanism for this isomerization is a researchgate.netnih.gov-sigmatropic rearrangement of the pentadienyl radical formed during the initial stages of autoxidation. researchgate.net This rearrangement can lead to the formation of a mixture of 9,11 and 10,12 CLA isomers. researchgate.net
The following table summarizes the key products formed during the autoxidation of methyl linoleate:
| Precursor | Process | Key Intermediates | Primary Products |
| Methyl Linoleate | Autoxidation | Pentadienyl radical | Methyl 9-hydroperoxy-10(E),12(Z)-octadecadienoate |
| Methyl 13-hydroperoxy-9(Z),11(E)-octadecadienoate | |||
| Thermal Isomerization | Pentadienyl radical | This compound containing isomers |
Biological Activities and Mechanisms of Action in in Vitro Models
Modulation of Lipid Metabolism in Adipocytes
The compound (10E,12Z)-octadecadienoate, a specific isomer of conjugated linoleic acid (CLA), has been shown to significantly alter the lipid metabolism of white adipocytes in laboratory settings. nih.govresearchgate.net Studies utilizing cultured adipocyte models, such as murine 3T3-L1 cells, have been instrumental in elucidating the cellular and molecular mechanisms by which this compound exerts its effects. nih.govresearchgate.net
Research consistently demonstrates that this compound impairs the storage of triglycerides within cultured adipocytes. nih.govresearchgate.net Adipocytes, when exposed to excess glucose and certain fatty acids, typically accumulate triglycerides in the form of lipid droplets. nih.gov However, treatment with this compound leads to a notable reduction in this neutral lipid accumulation. nih.gov This effect is attributed to a combination of enhanced fatty acid breakdown and diminished glucose utilization by the adipocytes. nih.govresearchgate.net
Table 1: Effect of this compound on Triglyceride Storage in Adipocytes
| Parameter | Observation | Reference |
|---|---|---|
| Triglyceride Accumulation | Reduced in the presence of this compound. | nih.govresearchgate.net |
| Lipid Droplet Size | Decreased in mature adipocytes. | researchgate.net |
| Mechanism | Impaired lipid storage due to altered lipid metabolism. | nih.govresearchgate.net |
A primary mechanism by which this compound reduces adipocyte lipid content is by stimulating the processes of lipolysis and fatty acid oxidation. nih.govresearchgate.net Lipolysis is the breakdown of stored triglycerides into fatty acids and glycerol (B35011). plos.orgdiva-portal.org Studies have shown that treatment with this compound increases the basal rates of lipolysis in cultured adipocytes. nih.gov This leads to an increased availability of fatty acids, which are then utilized as an energy source through fatty acid oxidation. nih.gov The compound has been observed to enhance the expression of genes involved in fatty acid oxidation, such as carnitine palmitoyltransferase 1A (Cpt1a). researchgate.net
Table 2: Influence of this compound on Fatty Acid Metabolism in Adipocytes
| Pathway | Effect of this compound | Supporting Evidence | Reference |
|---|---|---|---|
| Lipolysis | Increased basal rates | Quantification of glycerol in culture medium | nih.gov |
| Fatty Acid Oxidation | Enhanced | Increased expression of Cpt1a gene | researchgate.net |
Table 3: Impact of this compound on Glucose Metabolism in Adipocytes
| Process | Effect of this compound | Experimental Model | Reference |
|---|---|---|---|
| Insulin-Stimulated Glucose Uptake | Decreased | Cultured 3T3-L1 adipocytes | nih.gov |
| Glucose Consumption | Decreased over a 7-day treatment period | Cultured 3T3-L1 adipocytes | nih.gov |
The metabolic changes induced by this compound are underpinned by significant alterations in gene expression. A key target is the peroxisome proliferator-activated receptor gamma (PPARγ), a master regulator of adipogenesis and lipid metabolism. researchgate.netnih.govmdpi.com Studies have reported that this compound can decrease the expression of PPARγ. researchgate.net This downregulation of PPARγ is consistent with the observed reduction in adipocyte differentiation and lipid storage. researchgate.netdovepress.com
Pro-inflammatory Cellular Responses in In Vitro Systems
Beyond its effects on lipid metabolism, this compound is known to elicit a potent pro-inflammatory response in adipocytes. nih.govresearchgate.net This inflammatory response is closely linked to the metabolic shift towards increased fatty acid oxidation. researchgate.net
Treatment of cultured adipocytes with this compound leads to an increased production of various pro-inflammatory cytokines and chemokines. nih.govresearchgate.net Notably, the expression of genes for tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) has been shown to be upregulated. researchgate.net This pro-inflammatory response is a significant consequence of the metabolic alterations induced by the compound. researchgate.net Some research suggests that the reduction in cyclooxygenase activity by certain CLA isomers can decrease the release of pro-inflammatory cytokines like TNF-α and interleukins. researchgate.net Adipocyte lipolysis itself can stimulate the production of inflammatory cytokines such as IL-6. nih.gov
Table 4: Pro-inflammatory Effects of this compound in Adipocytes
| Inflammatory Mediator | Effect of this compound | Experimental Observation | Reference |
|---|---|---|---|
| TNF-α | Increased expression | Upregulation of TNF-α gene | researchgate.net |
| IL-6 | Increased expression | Upregulation of IL-6 gene | researchgate.net |
| Prostaglandin F2 alpha (PGF2α) | Inhibition of production (in some contexts) | Observed in LPS-injected mice | researchgate.net |
Role in Mitochondrial Superoxide (B77818) Generation in Cultured Adipocytes
Research has shown that the (10E,12Z)-conjugated linoleic acid (CLA) isomer can induce a potent pro-inflammatory response in cultured adipocytes, which is accompanied by the generation of mitochondrial superoxide. researchgate.net This suggests a direct link between this specific fatty acid and mitochondrial stress in fat cells. One study demonstrated that disrupting fatty acid oxidation could lessen the inflammatory response to (10E,12Z)-CLA, indicating that this metabolic process is crucial in promoting this phenotype. researchgate.net In adipocyte-specific knockout mice, elevated levels of mitochondrial superoxide in adipose tissue were sufficient to drive the browning of white adipose tissue and activate UCP1-dependent leak respiration in thermogenically competent adipocytes. nih.gov While the direct administration of isolated mitochondria into the inguinal fat of mice did not lead to an increase in whole-body energy expenditure, in vitro experiments confirmed that both brown and white adipocytes can take up a significant amount of functional brown adipocyte-derived mitochondria. nih.gov
Inhibition of Enzymatic Pathways Involved in Inflammation (e.g., Lipoxygenase, Cyclooxygenase)
This compound has been shown to inhibit enzymatic pathways associated with inflammation, such as those involving lipoxygenase (LOX) and cyclooxygenase (COX). The anti-inflammatory effects of related compounds have also been noted, with some showing inhibitory activity toward soybean lipoxygenase. researchgate.net For instance, extracts rich in octadecadienoic acid methyl ester have exhibited COX-2 inhibitory activity. The COX-2 enzyme is a key player in the metabolic pathway of arachidonic acid, facilitating the biosynthesis of prostaglandins (B1171923). abcam.com The inhibition of these enzymes is a critical mechanism underlying the anti-inflammatory properties of this compound.
Antioxidant and Radical Scavenging Activities in In Vitro Assays
The unique structure of this compound allows it to donate electrons and neutralize free radicals, giving it antioxidant properties. Various in vitro assays have confirmed its significant radical scavenging activity, which is vital in mitigating oxidative stress-related diseases. nih.gov The antioxidant activity is also associated with its ability to inhibit lipid peroxidation, protecting cellular components from damage. Downstream metabolites of this compound also possess a range of antioxidant activities. medchemexpress.com The 9-hydroperoxy group in a related compound, methyl (10E,12Z)-9-hydroperoxyoctadeca-10,12-dienoate, provides unique redox activity, enabling selective radical scavenging. vulcanchem.com
Investigational Anticancer Potential in Cell Lines
Effects on Cancer Cell Proliferation (e.g., human cervical cancer cells)
Studies have demonstrated the potential of this compound and its derivatives to suppress the proliferation of cancer cells. Specifically, 9-oxo-(10E,12Z)-octadecadienoic acid has been shown to inhibit the proliferation of human cervical cancer cell lines, such as HeLa and SiHa, in a concentration-dependent manner. nih.govnih.gov This inhibitory effect on cell growth has also been observed in other cancer models. The mechanism may involve the modulation of signaling pathways related to cell growth and survival. For instance, in human cervical cancer cells, 9-oxo-ODAs have been found to reduce the expression of cyclin-dependent kinase 1 (CDK1) mRNA and protein, which is involved in cell cycle regulation. nih.govnih.gov
Induction of Apoptosis Pathways in Cancer Models
In addition to inhibiting proliferation, this compound and its derivatives can induce apoptosis, or programmed cell death, in cancer cells. Flow cytometry analysis has revealed that 9-oxo-(10E,12Z)-octadecadienoic acid increases the number of apoptotic cells in a concentration-dependent manner in human cervical cancer cell lines. nih.gov The induction of apoptosis is a key mechanism of its anticancer potential. In human ovarian cancer cells, a related compound, 9-oxo-(10E,12E)-octadecadienoic acid, was found to induce apoptosis through the mitochondrial regulation pathway, as evidenced by DNA fragmentation, dissipation of mitochondrial membrane potential, and changes in the levels of apoptosis-related proteins. nih.govresearchgate.net
Interactive Data Table: Effects of 9-oxo-ODAs on Cervical Cancer Cells
| Cell Line | IC50 (µM) | Effect on Apoptosis | Key Molecular Changes |
| HeLa | 25-50 | Increased | Decreased CDK1 expression, Reduced HPV oncoprotein expression |
| SiHa | 25-50 | Increased | Decreased CDK1 expression, Altered p53 pathway |
Cell Signaling and Molecular Target Interactions
The biological activities of this compound are mediated through its interaction with specific molecular targets and signaling pathways. It is known to modulate the activity of enzymes involved in fatty acid metabolism and oxidative stress. In human cervical cancer cells, treatment with 9-oxo-(10E,12Z)-octadecadienoic acid significantly alters the cell cycle and p53 pathways. nih.govnih.gov This compound can also reduce the expression of human papillomavirus (HPV) oncoproteins. nih.govnih.gov Furthermore, (10E,12Z)-octadeca-10,12-dienoic acid is an activator of PPARα and is associated with changes in mucosal NF-κB and Cyclin D1 protein levels in mice. medchemexpress.com It can also reduce the expression of lipogenic enzymes and inhibit the desaturation of fatty acids. medchemexpress.com
Advanced Analytical Methodologies for 10e,12z Octadecadienoate and Its Metabolites
Chromatographic Separation Techniques
Chromatography is a cornerstone for the separation and analysis of (10E,12Z)-octadecadienoate from other CLA isomers and complex biological samples. The subtle differences in the geometric configuration of these isomers necessitate high-resolution separation techniques.
Gas Chromatography-Mass Spectrometry (GC-MS) for Geometric Isomer Resolution
Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful tool for the analysis of fatty acid methyl esters (FAMEs), including the methyl ester of this compound. The high resolution of capillary GC columns allows for the separation of different geometric isomers.
For effective separation, a long capillary column, such as a DB-23 (60 m × 0.25 mm), is often employed. A slow temperature gradient, for instance, 1.5°C/min from 180°C to 220°C, can successfully resolve various isomers. The mass spectrometer provides definitive identification of the eluted compounds. For the methyl ester of this compound, key mass-to-charge ratio (m/z) ions include the molecular ion at m/z 294 and a fragment corresponding to the loss of a methoxy (B1213986) group ([M – OCH₃]⁺) at m/z 263. Other prominent peaks in the mass spectrum can be observed at m/z 67 and 81. nih.gov
Table 1: GC-MS Parameters for this compound Methyl Ester Analysis
| Parameter | Value |
|---|---|
| Column Type | DB-23 Capillary Column |
| Column Dimensions | 60 m x 0.25 mm |
| Temperature Program | 1.5°C/min gradient from 180°C to 220°C |
| Key Mass Ions (m/z) | 294 (Molecular Ion), 263 ([M – OCH₃]⁺) |
| Other Significant Peaks (m/z) | 67, 81 nih.gov |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Complex Biological Matrices
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is highly effective for quantifying this compound and its metabolites in complex biological matrices such as plasma, urine, and feces. nih.govresearchgate.net This technique offers high sensitivity and specificity, which is crucial for detecting trace amounts of these compounds. researchgate.net
Method development for LC-MS/MS assays requires careful optimization of sample preparation, chromatographic separation, and mass spectrometry conditions. researchgate.net To enhance sensitivity, especially for trace-level detection, sample preparation may involve techniques like direct dilution or vacuum concentration. mdpi.com For instance, in the analysis of Baijiu, a Chinese alcoholic beverage, a direct dilution method with membrane filtration achieved a limit of detection as low as 0.4 ppb for related linoleic acid oxides. mdpi.com
Chromatographic separation is typically achieved using a C18 reversed-phase column. The use of tandem mass spectrometry (MS/MS) allows for the selection of specific precursor and product ion transitions, which minimizes interferences from the sample matrix and other structurally similar compounds. nih.govmdpi.com This is particularly important when analyzing metabolites, where cross-analyte interference can be a significant issue. nih.gov
Preparative High-Performance Liquid Chromatography (HPLC) for Isomer Isolation and Purification
For applications requiring pure isomers, such as in vitro studies or as analytical standards, preparative high-performance liquid chromatography (HPLC) is the method of choice. This technique allows for the isolation and purification of this compound from mixtures of other CLA isomers.
A common approach involves using a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water (e.g., 85:15). Under these conditions, different CLA isomers will have distinct retention times, enabling their separation. For example, in a preparative HPLC separation, the (10E,12Z) isomer was reported to have a retention time of 14.1 minutes, achieving a purity of 97.8%. This method is scalable and can be used to isolate sufficient quantities of the desired isomer for further research. sielc.com
Table 2: Example of Preparative HPLC Separation of CLA Isomers
| Isomer | Retention Time (min) | Purity Achieved (%) |
|---|---|---|
| 9E,11Z | 12.3 | 98.2 |
| (10E,12Z) | 14.1 | 97.8 |
| 10E,12E | 16.9 | 96.5 |
Reversed-Phase and Silver Ion Chromatography for Isomer Separation
Both reversed-phase and silver ion chromatography are valuable techniques for the separation of fatty acid isomers. nih.govaocs.org Silver ion chromatography, in particular, is highly effective for separating isomers based on the number, position, and configuration of their double bonds. aocs.orgaocs.org The principle behind this technique is the reversible formation of polar complexes between the pi electrons of the double bonds and silver ions. aocs.org
Silver ion HPLC (Ag-HPLC) can provide resolutions of CLA isomers that are not achievable by other methods. researchgate.net It has been successfully used to separate complex mixtures of CLA isomers found in commercial products and biological samples. researchgate.net
Reversed-phase HPLC, often using C18 columns, is a widely used alternative to silver ion chromatography. nih.govaocs.org It separates compounds based on their hydrophobicity. While generally effective, the separation of certain cis and trans isomers can be challenging. However, methods using multiple reversed-phase columns in series have shown improved resolution of C18 fatty acid isomers. nih.gov
Spectroscopic Characterization
Spectroscopic techniques are indispensable for the structural elucidation and confirmation of the stereochemistry of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Confirmation (e.g., 1H and 13C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise structure and stereochemistry of organic molecules, including this compound. Both proton (¹H) and carbon-13 (¹³C) NMR provide detailed information about the chemical environment of each atom in the molecule.
¹H NMR Spectroscopy: The ¹H NMR spectrum provides diagnostic signals for the protons in the conjugated diene system. The chemical shifts and coupling constants of these olefinic protons are highly dependent on the geometry (cis or trans) of the double bonds. researchgate.net For the methyl ester of this compound, the conjugated diene protons typically resonate in the region of δ 5.35–5.45 ppm with a coupling constant (J) of approximately 11 Hz. The singlet for the methyl ester protons is usually observed around δ 3.65 ppm.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The chemical shifts of the carbons involved in the double bonds are particularly informative for confirming the structure. As with ¹H NMR, the exact chemical shifts can vary slightly depending on the solvent and other experimental conditions.
Table 3: Key NMR Data for this compound Methyl Ester
| Nucleus | Key Diagnostic Signals (ppm) |
|---|---|
| ¹H | 5.35–5.45 (conjugated diene protons, J = 11 Hz) |
| 3.65 (ester methyl singlet) | |
| ¹³C | Diagnostic shifts for olefinic carbons confirm conjugation and stereochemistry. |
Mass Spectrometry (MS) for Molecular Weight Validation and Fragmentation Analysis
Mass spectrometry (MS) is an indispensable tool for the analysis of this compound, providing precise molecular weight determination and detailed structural information through fragmentation analysis. The methyl ester of this compound, also known as methyl this compound, has a molecular weight of 294.47 g/mol and a molecular formula of C₁₉H₃₄O₂. In gas chromatography-mass spectrometry (GC-MS) analysis, the molecular ion peak is observed at m/z 294. A significant fragment ion appears at m/z 263, corresponding to the loss of a methoxy group ([M – OCH₃]⁺).
For more complex analyses, especially for determining the position of double bonds in conjugated systems, derivatization is often employed. One such method involves forming Diels-Alder adducts with 4-methyl-1,2,4-triazoline-3,5-dione (B123949) (MTAD). aocs.orgtandfonline.com These adducts exhibit characteristic fragmentation patterns in MS that allow for the precise location of the original conjugated double bonds. aocs.orgdss.go.th For instance, the MTAD adduct of a CLA methyl ester will show a molecular ion peak at m/z 407. tandfonline.com The fragmentation of this adduct is highly informative; for a 10,12-octadecadienoate isomer, characteristic ions would be expected that reveal the position of the six-membered ring formed during the Diels-Alder reaction. dss.go.thresearchgate.net
Metabolites of this compound, such as hydroxylated and hydroperoxylated derivatives, also lend themselves to MS analysis. For example, the fragmentation pattern of 9-Hydroxy-10E,12Z-octadecadienoic acid has been studied to understand its structure. researchgate.net Tandem mass spectrometry (MS/MS) is particularly useful for distinguishing between regioisomeric epoxyalcohols and for studying the fragmentation of keto-derivatives like 9-keto-10E,12Z-octadecadienoic acid. researchgate.net
Ultraviolet (UV) Spectroscopy for Purity Verification and Detection of Conjugated Diene Systems
Ultraviolet (UV) spectroscopy is a fundamental technique for the analysis of conjugated systems like this compound. The presence of conjugated double bonds gives rise to a characteristic UV absorption spectrum. Conjugated dienes, such as those found in CLA isomers, typically exhibit a strong absorption maximum (λmax) around 234 nm. vulcanchem.com This property is useful for both the detection and purity verification of these compounds.
The UV spectrum can also be used to monitor reactions involving the conjugated diene system. For example, the conversion of a hydroperoxy-octadecadienoate to a keto-octadecadienoic acid can be followed by observing the disappearance of the conjugated diene absorption at 235 nm and the appearance of a new absorption at around 280 nm, which is characteristic of a conjugated dienone chromophore. nih.gov Similarly, the formation of certain metabolites can be tracked by changes in the UV spectrum; for instance, some oxo-derivatives of octadecadienoates exhibit a UV absorption maximum at 279 nm. tandfonline.com
Table 1: UV Absorption Maxima for this compound and Related Compounds
| Compound Type | λmax (nm) | Chromophore |
|---|---|---|
| Conjugated Dienes (general) | ~234 | Conjugated diene |
| Conjugated Dienone | ~280 | Conjugated dienone |
| Specific Oxo-octadecadienoates | 279 | Oxo-conjugated diene |
Isotopic Labeling and Tracing Techniques (e.g., Stable Isotope-Labeled Tracers)
Isotopic labeling is a powerful technique for tracing the metabolic fate of this compound and understanding its bioconversion pathways. Stable isotopes, such as ¹³C, are incorporated into the fatty acid molecule, which can then be tracked as it is metabolized in biological systems. clemson.edu
For example, studies have used ¹³C-labeled linoleic acid to trace its biohydrogenation by gut microbes, identifying the formation of various CLA isomers, including this compound. clemson.edu This approach has revealed that the biohydrogenation pathways are more complex than previously thought. clemson.edu
Compound-specific isotope analysis (CSIA) using gas chromatography-combustion-isotope ratio mass spectrometry (GC/C/IRMS) allows for the measurement of stable carbon isotope ratios (δ¹³C) in individual fatty acids. core.ac.uknih.gov This has been employed to investigate the origins of CLA in milk, suggesting that a significant portion arises from the endogenous desaturation of vaccenic acid rather than directly from microbial biohydrogenation in the rumen. core.ac.ukresearchgate.net By using ¹³C-labeled vaccenic acid as a tracer, researchers have been able to quantify the endogenous synthesis of rumenic acid (cis-9, trans-11 CLA) in dairy ewes. nih.gov
Derivatization Strategies for Enhanced Analysis (e.g., Methyl Ester Derivatization)
Derivatization is a common and often necessary step in the analysis of fatty acids like this compound, particularly for gas chromatography (GC). nih.gov The process converts the fatty acids into more volatile and less polar derivatives, which improves their chromatographic separation and detection. nih.gov
The most prevalent derivatization method is the conversion of fatty acids to their fatty acid methyl esters (FAMEs). nih.govresearchgate.net This is typically achieved through acid- or base-catalyzed methylation. researchgate.net A widely used method involves dissolving the lipid sample in toluene (B28343) and adding sodium methoxide (B1231860) in methanol (B129727), followed by heating. aocs.org However, care must be taken as some derivatization methods, especially harsh acidic conditions, can cause isomerization of the conjugated double bonds, leading to inaccurate quantification of specific isomers like this compound. researchgate.net To mitigate this, milder methods are preferred. For instance, (trimethylsilyl)diazomethane has been suggested as a successful alternative for the derivatization of CLA isomers in ruminant tissues. researchgate.net
Beyond methylation for GC analysis, other derivatization strategies are employed for different analytical purposes. For instance, for high-performance liquid chromatography (HPLC) with UV detection, fatty acids can be derivatized with compounds that have a high molar absorption at longer UV wavelengths, such as substituted aromatic compounds. jafs.com.pl
Specialized Techniques for Double Bond Position Analysis
Determining the precise location of the double bonds is a key challenge in the analysis of conjugated fatty acid isomers.
A highly specific and effective method for pinpointing the position of conjugated double bonds is through the formation of Diels-Alder adducts. researchgate.net The dienophile 4-methyl-1,2,4-triazoline-3,5-dione (MTAD) reacts rapidly and selectively with conjugated diene systems, even at low temperatures, to form stable six-membered ring adducts. aocs.orgtandfonline.comresearchgate.net
This reaction "fixes" the position of the double bonds, and the resulting adducts are well-suited for analysis by GC-MS. aocs.orgresearchgate.net The mass spectra of these MTAD adducts are informative, with characteristic fragmentation patterns that allow for the unambiguous determination of the original double bond positions. aocs.orgdss.go.th This technique has been successfully used to identify the positions of conjugated double bonds in CLA isomers and their metabolites. aocs.orgtandfonline.com
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹³C NMR, is a powerful tool for the structural elucidation of CLA isomers. scribd.com When combined with Diels-Alder derivatization, NMR becomes an even more potent technique for differentiating between both positional and geometrical isomers. researchgate.netrsc.org
The formation of Diels-Alder adducts, for example with maleic anhydride, creates a cycloadduct with a defined stereochemistry that can be analyzed by NMR. researchgate.netabiosus.org The resulting NMR spectra of the cycloadducts are often simpler and provide clear diagnostic signals that allow for the differentiation of the original CLA isomers. researchgate.net This approach has been shown to be effective for distinguishing between various CLA isomers, including this compound. researchgate.net The chemical shifts in the ¹H and ¹³C NMR spectra of the adducts provide detailed information about the geometry (cis/trans) and position of the double bonds in the parent fatty acid. researchgate.netmdpi.com
Quantification Methodologies (e.g., Internal Standards)
The accurate quantification of this compound, a specific isomer of conjugated linoleic acid (CLA), and its metabolites is crucial for understanding its biological roles. Various sophisticated analytical techniques have been developed for this purpose, often employing internal standards to ensure precision and accuracy. The choice of methodology typically depends on the complexity of the sample matrix and the concentration of the analyte.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a powerful tool for the quantification of this compound and its oxidized metabolites. mdpi.comnih.gov This technique offers high sensitivity and selectivity, allowing for the detection of trace amounts of these compounds in complex biological samples. mdpi.com For instance, a novel LC-MS/MS method was developed for the quantification of five linoleic acid-derived oxidative metabolites, including 9-oxo-(10E,12Z)-octadecadienoic acid (9-OxoODE) and 9-hydroxy-(10E,12Z)-octadecadienoic acid (9-HODE), in Baijiu, a traditional Chinese alcoholic beverage. mdpi.comnih.gov This method demonstrated excellent linearity and low limits of detection. mdpi.comnih.gov
The use of internal standards is a cornerstone of reliable quantification in analytical chemistry. In the analysis of this compound and its derivatives, isotopically labeled internal standards are frequently preferred. Deuterated analogs, such as (10E,12Z)-Conjugated Linoleic Acid methyl ester-d7, serve as ideal internal standards for the quantification of the corresponding non-deuterated analyte by mass spectrometry. caymanchem.combioscience.co.uknetascientific.com These standards exhibit nearly identical chemical and physical properties to the analyte but have a different mass, allowing for precise correction of variations during sample preparation and analysis.
Gas chromatography-mass spectrometry (GC-MS) is another widely used technique for the quantification of fatty acid isomers, including this compound. ocl-journal.org Prior to GC-MS analysis, fatty acids are typically converted to their methyl esters (FAMEs). ocl-journal.orgaocs.org The separation of different CLA isomers can be achieved using specialized capillary columns. ocl-journal.org For identification and quantification, the mass spectrometer detects specific ions characteristic of the target compound. For the methyl ester of this compound, key ions include the molecular ion (m/z 294) and a fragment ion resulting from the loss of a methoxy group (m/z 263).
Silver ion high-performance liquid chromatography (Ag+-HPLC) is a valuable technique for the separation of CLA isomers based on the number, position, and geometry of their double bonds. aocs.orgagriculturejournals.cz This method can be coupled with UV detection or mass spectrometry for quantification. aocs.orgacs.org One study described a new Ag+-HPLC method with photodiode array detection (DAD) for the quantification of underivatized CLA isomers, using sorbic acid as an internal standard. agriculturejournals.cz This method demonstrated good precision and low limits of detection for both the internal standard and the CLA isomers. agriculturejournals.cz
The following interactive data tables summarize key aspects of the quantification methodologies for this compound and its metabolites.
Table 1: LC-MS/MS Parameters for Quantification of this compound Metabolites This table presents a summary of the optimized parameters for a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method used to quantify various oxidized linoleic acid metabolites.
| Analyte | Retention Time (min) | Precursor Ion (m/z) | Product Ion (m/z) |
| 9-oxo-(10E,12Z)-octadecadienoic acid (9-OxoODE) | 12.5 | 293.2 | 151.1 |
| 9-hydroxy-(10E,12Z)-octadecadienoic acid (9-HODE) | 13.2 | 295.2 | 171.1 |
| 13-hydroxyoctadeca-(9Z,11E)-dienoic acid (13-HODE) | 13.5 | 295.2 | 195.1 |
Table 2: Method Validation Data for LC-MS/MS Quantification This table details the validation parameters for the LC-MS/MS method, demonstrating its reliability and accuracy for the quantification of linoleic acid oxides.
| Parameter | 9-oxo-(10E,12Z)-octadecadienoic acid (9-OxoODE) | 9-hydroxy-(10E,12Z)-octadecadienoic acid (9-HODE) | 13-hydroxyoctadeca-(9Z,11E)-dienoic acid (13-HODE) |
| Linear Range (ppb) | 1.0 - 100.0 | 1.0 - 100.0 | 1.0 - 100.0 |
| Correlation Coefficient (R²) | > 0.9990 | > 0.9990 | > 0.9990 |
| Limit of Detection (ppb) | 0.4 | 0.4 | 0.4 |
| Recovery (%) | 87.25 - 119.44 | 87.25 - 119.44 | 87.25 - 119.44 |
| Precision (RSD %) | < 6.96 | < 6.96 | < 6.96 |
Table 3: Commonly Used Internal Standards for this compound Analysis This table lists internal standards that are frequently employed in the quantitative analysis of this compound to ensure accurate results.
| Internal Standard | Analytical Technique | Rationale for Use |
| (10E,12Z)-Conjugated Linoleic Acid methyl ester-d7 | GC-MS, LC-MS/MS | Isotopically labeled, co-elutes with the analyte, corrects for matrix effects and ionization suppression. caymanchem.combioscience.co.uknetascientific.com |
| Sorbic acid | Ag+-HPLC-DAD | Structurally distinct from fatty acids, allowing for clear separation and quantification. agriculturejournals.cz |
| Methyl tricosanoate (B1255869) (23:0) | GC-FID | A non-naturally occurring fatty acid that can be added to samples to correct for variations in injection volume and detector response. nih.gov |
Future Research Directions and Unanswered Questions
Comprehensive Elucidation of Molecular Mechanisms in Cellular Pathways
While it is established that (10E,12Z)-octadecadienoate and other CLA isomers can modulate various cellular processes, the precise molecular mechanisms remain largely uncharacterized. bohrium.comresearcher.life Future research must delve deeper into how this specific isomer interacts with cellular machinery. A primary focus should be on identifying and characterizing its direct molecular targets. For instance, its binding affinities with receptors like peroxisome proliferator-activated receptors (PPARs) need to be quantified. vulcanchem.com
Furthermore, the downstream effects on signaling cascades, such as the modulation of cyclooxygenase-2 (COX-2) and nuclear factor-kappa B (NF-κB) pathways, require more detailed investigation. Understanding how this compound influences gene expression is also paramount. This includes identifying the specific genes whose expression is altered and elucidating the epigenetic modifications that may be involved. Studies have indicated that CLA isomers may play a role in modulating the expression of oncogenes and cell cycle regulators. bohrium.comresearcher.life In yeast, the degradation of this compound has been shown to require the 2,4-dienoyl-CoA reductase and the Δ3,Δ2-enoyl-CoA isomerase, highlighting specific enzymatic pathways that warrant further study in more complex organisms. researchgate.net
Development of Novel Analytical Methods for Trace Detection and Isomer Quantification
A significant challenge in studying this compound is the accurate and sensitive quantification of this specific isomer in complex biological matrices, where it often coexists with numerous other fatty acid isomers. nih.gov Current analytical methods, while useful, have limitations. Therefore, the development of novel analytical techniques is a critical research direction. nih.gov
Future methods should aim for higher sensitivity to enable trace detection in various tissues and fluids. Moreover, improved isomer-specific quantification is essential to differentiate the effects of this compound from other CLA isomers, such as the cis-9, trans-11 isomer, which can have opposing biological effects. hmdb.ca Techniques like supercritical fluid chromatography (SFC) have shown promise for the chiral analysis of octadecanoids and could be further optimized for this compound. acs.org The development of miniaturized solid-phase microextraction (SPME) tips coupled with mass spectrometry could also offer a rapid and efficient approach for both targeted and untargeted analysis. core.ac.uk
Investigation of Inter-Isomer Conversions and Crosstalk in Complex Biological Systems
The biological activity of this compound does not occur in isolation. Inside a living organism, it is subject to metabolic conversions and interacts with a multitude of other signaling molecules. A key area for future research is to understand the extent and mechanisms of inter-isomer conversions. For example, investigating how this compound might be converted to other CLA isomers or different metabolites is crucial for a complete picture of its biological fate.
Furthermore, the crosstalk between this compound and other signaling pathways needs to be explored. researchgate.net Oxylipins, a broad class of signaling molecules derived from fatty acids, are known to interact with other signaling molecules like ethylene (B1197577) and salicylic (B10762653) acid in plants. researchgate.net Similar interactions in animal systems are likely but are not yet well understood for this specific CLA isomer. Elucidating these complex interactions will provide a more holistic understanding of its physiological and pathophysiological roles.
Exploration of Lesser-Characterized this compound Derivatives and their Bioactivity
The biological activity of this compound may extend beyond the parent compound to its various derivatives. While some derivatives have been identified, many remain lesser-characterized, and their bioactivities are largely unknown. bohrium.comresearcher.life Future research should focus on the systematic identification and characterization of these derivatives.
This includes hydroxylated, epoxidized, and other oxygenated forms of this compound. For example, (9S,10E,12Z)-9-hydroperoxy-10,12-octadecadienoate is a known derivative whose biological significance is still being explored. mdpi.comnih.gov The synthesis and biological testing of these derivatives will be essential to determine if they possess unique or more potent activities compared to the parent compound. A systems-based, translational approach has been successful in identifying novel bioactive linoleic acid derivatives involved in pain and itch, a strategy that could be applied to this compound derivatives. nih.gov
Below is a table of some known derivatives and their reported or potential bioactivities:
| Derivative Name | Potential/Reported Bioactivity |
| (9S,10E,12Z)-9-hydroperoxy-10,12-octadecadienoate | Precursor for other signaling molecules, potential role in inflammation. vulcanchem.commdpi.com |
| 10,13-epoxy-10,12-Octadecadienoic acid | Furan fatty acid produced from oxidation of (10E,12Z)-CLA. glpbio.com |
| 9-hydroxy-(10E,12Z)-octadecadienoate | Anti-inflammatory activity. |
| Methyl this compound | Used in quantification of (10E,12Z)-CLA. medchemexpress.com |
Systems Biology Approaches to Understanding this compound Metabolism and Effects
To fully comprehend the multifaceted roles of this compound, a systems biology approach is indispensable. This involves integrating data from various "omics" technologies, such as genomics, transcriptomics, proteomics, and metabolomics, to build comprehensive models of its metabolism and its effects on the entire biological system.
Metabolomics, in particular, is a powerful tool for characterizing the full spectrum of small molecule metabolites in a biological system and can be applied to study the complex matrix of food and biological samples. mdpi.com By combining metabolomic data with information on gene and protein expression, researchers can create detailed maps of the metabolic pathways influenced by this compound. This approach will not only enhance our understanding of its known biological activities but may also uncover novel functions and interactions that have so far remained elusive. A systems approach has already been suggested for understanding lipidomics in the context of metabolic and cardiovascular disorders. hmdb.ca
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
